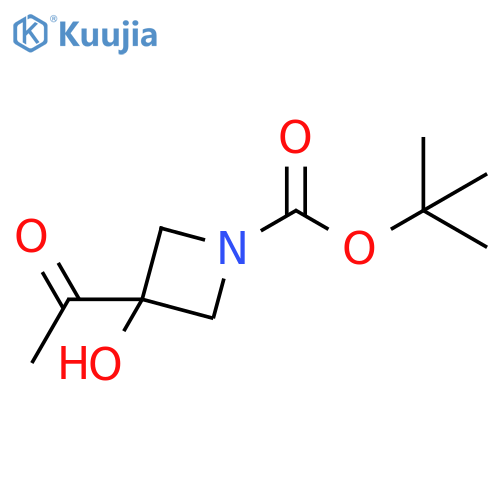Cas no 2168686-62-0 (tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate)

2168686-62-0 structure
商品名:tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate
-
- インチ: 1S/C10H17NO4/c1-7(12)10(14)5-11(6-10)8(13)15-9(2,3)4/h14H,5-6H2,1-4H3
- InChIKey: CPZFLRBNXAUBSA-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C(C)=O)(O)C1
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM468886-500mg |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95%+ | 500mg |
$714 | 2023-03-10 | |
| Enamine | EN300-1702837-0.1g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 0.1g |
$293.0 | 2023-09-20 | |
| Enamine | EN300-1702837-0.05g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 0.05g |
$197.0 | 2023-09-20 | |
| Enamine | EN300-1702837-0.25g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 0.25g |
$418.0 | 2023-09-20 | |
| Enamine | EN300-1702837-10.0g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 10g |
$3622.0 | 2023-06-04 | |
| Aaron | AR01FIFA-250mg |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 250mg |
$600.00 | 2025-02-11 | |
| Aaron | AR01FIFA-10g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 10g |
$5006.00 | 2023-12-14 | |
| A2B Chem LLC | AY02234-100mg |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 100mg |
$344.00 | 2024-04-20 | |
| Enamine | EN300-1702837-1g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 1g |
$842.0 | 2023-09-20 | |
| 1PlusChem | 1P01FI6Y-5g |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate |
2168686-62-0 | 95% | 5g |
$3082.00 | 2023-12-19 |
tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
2168686-62-0 (tert-butyl 3-acetyl-3-hydroxyazetidine-1-carboxylate) 関連製品
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
